5alpha-Stigmast-7-en-3beta-ol, acetate
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Overview
Description
5alpha-Stigmast-7-en-3beta-ol, acetate is a natural product found in Trichosanthes cucumeroides, Cajanus cajan, and other organisms with data available.
Scientific Research Applications
Neurotrophic Activity
- Sterol compounds similar to "5alpha-Stigmast-7-en-3beta-ol, acetate" have been identified in the plant Verbena littoralis. These compounds, including stigmast-5-ene derivatives, have demonstrated the potential to enhance nerve growth factor (NGF)-mediated neurite outgrowth in cell studies, suggesting possible neurotrophic applications (Li et al., 2003).
Metabolic Processing in Marine Life
- Research on echinoderms (marine animals like starfish) has shown that they can metabolize sterols such as "5alpha-Stigmast-7-en-3beta-ol." This process involves the conversion of sterols into different forms, highlighting the metabolic versatility of these compounds in marine organisms (Smith & Goad, 1975).
Plant Steroids Research
- In a study focusing on the plant Sedum lineare, various steroids including stigmast-7-en-3beta-ol were isolated. These compounds, newly identified in this plant, can offer insights into plant biochemistry and potential pharmacological applications (Niu et al., 2011).
Anti-inflammatory and Anticancer Properties
- Triterpene compounds, including those structurally similar to "this compound," have been isolated from the Acer mandshuricum plant. These compounds have shown significant cytotoxic activity against various human cancer cell lines and potential anti-inflammatory effects (Ding et al., 2010).
Synthesis and Bioactivity
- New analogs of brassinosteroid, synthesized from stigmasterol, which is structurally related to "this compound," have shown potential in inhibiting DNA replication of the HSV-1 virus, suggesting possible therapeutic applications (Ramirez et al., 2000).
Properties
CAS No. |
14473-77-9 |
---|---|
Molecular Formula |
C31H52O2 |
Molecular Weight |
456.7 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C31H52O2/c1-8-23(20(2)3)10-9-21(4)27-13-14-28-26-12-11-24-19-25(33-22(5)32)15-17-30(24,6)29(26)16-18-31(27,28)7/h12,20-21,23-25,27-29H,8-11,13-19H2,1-7H3/t21-,23-,24+,25+,27-,28+,29+,30+,31-/m1/s1 |
InChI Key |
MAIIZFGSYSUIIV-BARFHZGGSA-N |
Isomeric SMILES |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)C(C)C |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC(=O)C)C)C)C(C)C |
Synonyms |
5α-Stigmast-7-en-3β-ol 3-acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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